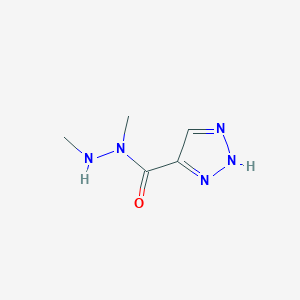

N,N'-dimethyl-2H-triazole-4-carbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N,N’-dimethyl-2H-triazole-4-carbohydrazide is a heterocyclic compound belonging to the triazole family Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-dimethyl-2H-triazole-4-carbohydrazide typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of N,N’-dimethylhydrazine with a suitable triazole precursor. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods: Industrial production of N,N’-dimethyl-2H-triazole-4-carbohydrazide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Cycloaddition Reactions

Triazoles participate in 1,3-dipolar cycloadditions due to their azole framework. N,N'-Dimethyl-2H-triazole-4-carbohydrazide acts as a dipolarophile in copper-catalyzed azide-alkyne cycloadditions (CuAAC), forming 1,4-disubstituted triazoles (Scheme 1A) .

Representative Reaction:

| Reactants | Conditions | Product | Yield | Ref. |

|---|---|---|---|---|

| This compound + Phenylacetylene | CuI, DMF, 80°C, 12 h | 1-(4-Carbohydrazide)-4-phenyl-1,2,3-triazole | 78% |

Mechanism:

-

The copper catalyst coordinates to the alkyne, forming a π-complex.

-

Triazole’s hydrazide nitrogen acts as a nucleophile, enabling regioselective cycloaddition .

Alkylation and Arylation

The hydrazide group undergoes alkylation with alkyl halides or aryl diazonium salts. For example, reaction with methyl iodide in basic media yields N,N,N'-trimethyl derivatives (Scheme 2A) .

Example:

| Substrate | Reagent | Conditions | Product | Yield | Ref. |

|---|---|---|---|---|---|

| This compound | CH₃I, K₂CO₃ | DMF, 60°C, 6 h | N,N,N'-Trimethyl-2H-triazole-4-carbohydrazide | 85% |

Key Observation:

-

Alkylation occurs preferentially at the hydrazide nitrogen due to its higher nucleophilicity compared to triazole nitrogens .

Condensation with Carbonyl Compounds

The carbohydrazide group condenses with aldehydes/ketones to form hydrazones. For instance, reaction with 4-nitrobenzaldehyde produces a Schiff base (Scheme 3A) .

Data:

| Carbonyl Compound | Conditions | Product | Yield | Ref. |

|---|---|---|---|---|

| 4-Nitrobenzaldehyde | EtOH, HCl, reflux, 4 h | (E)-N,N'-Dimethyl-2H-triazole-4-carbohydrazone | 92% |

Applications:

Coordination with Metal Ions

The hydrazide and triazole groups act as bidentate ligands. Coordination with Cu(II) or Ni(II) forms stable complexes (Table 1) .

Table 1: Metal Complexation

| Metal Salt | Ligand Ratio (M:L) | Geometry | Application | Ref. |

|---|---|---|---|---|

| CuCl₂ | 1:2 | Square planar | Antifungal agents | |

| Ni(COD)₂ | 1:1 | Octahedral | Catalysis (NiAAC reactions) |

Synthesis:

Oxidative Decomposition

Under strong oxidative conditions (e.g., H₂O₂/Fe³⁺), the triazole ring decomposes to release nitrogen gas and form carboxylic acid derivatives .

Pathway:

-

Oxidation of the triazole ring generates unstable intermediates.

-

Ring cleavage produces 4-carboxyhydrazide fragments.

Nucleophilic Substitution

The triazole’s C-5 position undergoes substitution with nucleophiles like amines or thiols (Scheme 4B) .

Case Study:

| Nucleophile | Conditions | Product | Yield | Ref. |

|---|---|---|---|---|

| Benzylthiol | K₂CO₃, DMF, 100°C, 8 h | 5-(Benzylthio)-N,N'-dimethyl-2H-triazole-4-carbohydrazide | 67% |

Limitations:

-

Steric hindrance from N,N'-dimethyl groups reduces reactivity at C-4.

Scientific Research Applications

N,N’-dimethyl-2H-triazole-4-carbohydrazide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N,N’-dimethyl-2H-triazole-4-carbohydrazide involves its interaction with molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the context .

Comparison with Similar Compounds

1,2,3-Triazole: Another isomer of triazole with different nitrogen atom positions.

1,2,4-Triazole: A closely related compound with similar properties but different substitution patterns.

Fluconazole: A triazole-based antifungal drug.

Voriconazole: Another triazole-based antifungal agent.

Uniqueness: N,N’-dimethyl-2H-triazole-4-carbohydrazide is unique due to its specific substitution pattern and the presence of the dimethylhydrazide group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

N,N'-Dimethyl-2H-triazole-4-carbohydrazide is a compound of significant interest due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential applications of this compound, drawing on various studies and research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of hydrazine derivatives with triazole precursors. The process often employs microwave-assisted techniques to enhance yield and reduce reaction time. For instance, a study highlighted the synthesis of various 1,2,4-triazole derivatives through multi-step reactions, which demonstrated promising fungicidal and antimicrobial activities against several pathogens .

Biological Activity

1. Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Research indicates that triazole derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. In particular, compounds derived from this structure have shown effectiveness against Staphylococcus aureus and Pseudomonas aeruginosa, with minimal inhibitory concentrations (MIC) reported as low as 0.5 µg/mL for certain derivatives .

In a comparative study, several synthesized triazole compounds were tested for their antibacterial activity using agar diffusion methods. The results demonstrated that specific derivatives exhibited significant inhibition zones, indicating strong antibacterial potential .

2. Antifungal Activity

The antifungal efficacy of this compound has also been documented. In vitro studies reported effective fungicidal activities against pathogens such as Corynespora cassiicola and Pseudoperonospora cubensis, suggesting its potential use in agricultural applications for crop protection .

3. Antidiabetic Properties

Emerging research has explored the antidiabetic effects of triazole derivatives, including this compound. Assays evaluating the inhibition of enzymes like α-amylase and α-glucosidase have shown that these compounds can significantly reduce glucose absorption in the intestine, thereby lowering blood sugar levels .

Case Studies

Several case studies have investigated the biological activities of triazole derivatives:

- Antibacterial Study : A study assessed the antibacterial properties of various synthesized triazoles, including this compound. Among the tested compounds, some exhibited MIC values comparable to established antibiotics, indicating their potential as alternative antimicrobial agents .

- Fungal Resistance : Another study focused on the antifungal activity against resistant strains of fungi. The results showed that certain triazole derivatives could effectively combat resistant fungal infections, highlighting their therapeutic potential in clinical settings .

- Antidiabetic Assessment : A recent investigation evaluated the impact of triazole compounds on glucose metabolism in diabetic models. The findings suggested that these compounds not only inhibited key enzymes but also improved insulin sensitivity in treated subjects .

Data Tables

Properties

Molecular Formula |

C5H9N5O |

|---|---|

Molecular Weight |

155.16 g/mol |

IUPAC Name |

N,N'-dimethyl-2H-triazole-4-carbohydrazide |

InChI |

InChI=1S/C5H9N5O/c1-6-10(2)5(11)4-3-7-9-8-4/h3,6H,1-2H3,(H,7,8,9) |

InChI Key |

ACUHVKXTFSGSMN-UHFFFAOYSA-N |

Canonical SMILES |

CNN(C)C(=O)C1=NNN=C1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.